molecular formula C20H31Cl2NO2 B14453227 Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-13-9

Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

Cat. No.: B14453227
CAS No.: 77063-13-9
M. Wt: 388.4 g/mol
InChI Key: MIDIOUVFZRVKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is a chemical compound known for its applications in various fields, particularly in medicinal chemistry. This compound is structurally related to chlorambucil, a well-known chemotherapeutic agent. The presence of the bis(2-chloroethyl)amino group is significant for its biological activity, particularly in the treatment of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate typically involves the esterification of 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid with hexanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate involves the cross-linking of DNA strands. The bis(2-chloroethyl)amino group forms covalent bonds with the guanine bases in DNA, preventing the DNA strands from uncoiling and separating. This inhibits DNA replication and cell division, leading to cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate is similar to other alkylating agents such as:

The uniqueness of this compound lies in its specific ester structure, which can influence its pharmacokinetics and pharmacodynamics .

Properties

77063-13-9

Molecular Formula

C20H31Cl2NO2

Molecular Weight

388.4 g/mol

IUPAC Name

hexyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate

InChI

InChI=1S/C20H31Cl2NO2/c1-2-3-4-5-17-25-20(24)8-6-7-18-9-11-19(12-10-18)23(15-13-21)16-14-22/h9-12H,2-8,13-17H2,1H3

InChI Key

MIDIOUVFZRVKPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.